molecular formula C19H17N5O2 B2752921 2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole CAS No. 2415582-73-7

2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole

Cat. No.: B2752921
CAS No.: 2415582-73-7
M. Wt: 347.378
InChI Key: VJXRHZDEYGZOPM-UHFFFAOYSA-N
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Description

2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as transition metals, and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways and cellular processes, leading to its therapeutic effects. For example, it may inhibit certain kinases or modulate immune responses .

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-imidazo[1,2-b]pyridazin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-19(15-7-8-17-20-9-11-24(17)22-15)23-10-3-4-13(12-23)18-21-14-5-1-2-6-16(14)26-18/h1-2,5-9,11,13H,3-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXRHZDEYGZOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN3C=CN=C3C=C2)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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